molecular formula C9H15N5 B12980737 7-(azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

7-(azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B12980737
M. Wt: 193.25 g/mol
InChI Key: QXTSBPGZNHKKEM-UHFFFAOYSA-N
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Description

7-(azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and drug development.

Properties

Molecular Formula

C9H15N5

Molecular Weight

193.25 g/mol

IUPAC Name

7-(azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C9H15N5/c1-7-11-12-9-6-13(2-3-14(7)9)8-4-10-5-8/h8,10H,2-6H2,1H3

InChI Key

QXTSBPGZNHKKEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1CCN(C2)C3CNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in the presence of a catalyst. The reaction is usually carried out at room temperature, making it a mild and efficient process .

Industrial Production Methods

For industrial production, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. This ensures a higher yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

7-(azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the triazolopyrazine ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrazine ring.

Scientific Research Applications

7-(azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with molecular targets such as c-Met and VEGFR-2 kinases. By binding to these kinases, the compound inhibits their activity, leading to the suppression of cancer cell proliferation and induction of apoptosis . Molecular docking studies have shown that the compound can effectively bind to the active sites of these kinases, thereby blocking their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine apart is its specific structure, which allows for selective inhibition of c-Met and VEGFR-2 kinases. This selectivity makes it a promising candidate for targeted cancer therapy, with potentially fewer side effects compared to non-selective agents.

Biological Activity

7-(azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine (CAS Number: 1699465-14-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties and therapeutic applications, supported by relevant research findings and data.

The compound has the following chemical characteristics:

  • Molecular Formula : C9_9H15_{15}N5_5
  • Molecular Weight : 193.25 g/mol
  • Structure : The compound features a triazole and pyrazine ring system, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazole and pyrazole have been shown to inhibit cancer cell proliferation in various cancer types. Notably:

  • MCF-7 Cells : Compounds with electron-donating groups have demonstrated high potency against breast cancer cell lines (MCF-7), suggesting that modifications to the azetidine structure may enhance anticancer efficacy .

Antibacterial Activity

The antibacterial potential of this compound has been assessed against both Gram-positive and Gram-negative bacteria. Similar compounds have shown:

  • MIC Values : Some derivatives exhibited minimum inhibitory concentrations (MICs) lower than 64 μg/mL against various bacterial strains, indicating promising antibacterial activity .

Antifungal Activity

Preliminary evaluations suggest that compounds related to this class may also possess antifungal properties. For example:

  • C. glabrata and C. keusei : Certain derivatives showed moderate-to-high antifungal activity against these strains .

Antioxidant Activity

Research into the antioxidant capabilities of similar heterocycles has revealed that they can exhibit significant radical scavenging activity:

  • Trolox Equivalent : Compounds were compared to Trolox as a standard antioxidant and showed promising results in scavenging free radicals .

Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives demonstrated that modifications to the azetidine ring significantly enhanced anticancer activity against MCF-7 cells. The study utilized cell viability assays to determine the IC50 values for various derivatives, highlighting the importance of structural optimization in drug design.

Study 2: Antibacterial Screening

In a systematic screening of azetidine derivatives against common bacterial pathogens, several compounds exhibited potent antibacterial effects with MIC values ranging from 1 to 16 μg/mL against Staphylococcus aureus and Enterococcus faecalis. This study emphasizes the potential of these compounds in developing new antibacterial agents.

Data Tables

Biological Activity Tested Compound Target Organism/Cell Line Activity Level (MIC/IC50)
Anticancer7-(azetidin-3-yl)-3-methyl...MCF-7 CellsIC50 < 10 μM
AntibacterialSimilar DerivativesS. aureusMIC = 2 μg/mL
AntifungalRelated CompoundsC. glabrataMIC = 16 μg/mL
AntioxidantVarious Derivatives-Moderate-to-high activity

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